molecular formula C10H19O7PS B1675925 Malaoxon CAS No. 1634-78-2

Malaoxon

Cat. No. B1675925
CAS RN: 1634-78-2
M. Wt: 314.29 g/mol
InChI Key: WSORODGWGUUOBO-UHFFFAOYSA-N
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Description

Malaoxon is a chemical compound with the formula C10H19O7PS . More specifically, it is a phosphorothioate . It is a breakdown product of, and more toxic than, malathion .


Synthesis Analysis

The synthesis of malaoxon involves the preparation of malathion enantiomers from ®- or (S)-malic acid in three steps . These enantiomers of malathion are then converted to the corresponding enantiomers of malaoxon in 52% yield by oxidation with monoperoxypht .


Molecular Structure Analysis

Malaoxon has a molecular formula of C10H19O7PS . Its average mass is 314.292 Da and its monoisotopic mass is 314.058899 Da .


Chemical Reactions Analysis

Malaoxon is a thioorganophosphate, ester . Organophosphates are susceptible to the formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides . Esters react with acids to liberate heat along with alcohols and acids .


Physical And Chemical Properties Analysis

Malaoxon is a colorless viscous oily liquid with a weak unpleasant odor . It is slightly water-soluble . When heated to decomposition, it emits toxic fumes of sulfur oxides and phosphorus oxides .

Scientific Research Applications

Toxicology and Risk Assessment

Malaoxon, a metabolite of malathion, is significantly more toxic than its parent compound. It’s used in toxicological studies to understand the mechanisms of organophosphate toxicity, including the inhibition of acetylcholinesterase enzyme and oxidative stress induction . These studies are crucial for assessing the risks associated with exposure and for establishing safety guidelines.

Environmental Impact Studies

Research involving Malaoxon includes examining its effects on non-target species and ecosystems. For instance, ecotoxicological studies assess its impact on aquatic organisms and help in understanding the broader environmental consequences of pesticide use .

Pharmacokinetics and Metabolism

Malaoxon serves as a key subject in the study of pharmacokinetics and metabolism of organophosphates. Investigations into how Malaoxon is metabolized by various cytochrome P450 enzymes, such as CYP1A2 and 2B6, provide insights into its biotransformation and the factors influencing its toxicity .

Genotoxicity Research

The genotoxic effects of Malaoxon are a significant area of study. Research on its potential to cause DNA damage contributes to understanding the carcinogenic risks associated with organophosphate exposure and aids in the development of strategies to mitigate these risks .

Neurological Research

Given its potent inhibition of acetylcholinesterase, Malaoxon is used in neurological research to study the effects of cholinesterase inhibition on the central nervous system. This research has implications for understanding and treating neurodegenerative diseases and conditions caused by organophosphate poisoning .

Development of Therapeutics

Malaoxon’s role in inducing oxidative stress makes it a valuable compound for developing potential therapeutic modalities. Studies focus on finding treatments that can counteract the oxidative damage caused by organophosphates, thereby mitigating their toxic effects .

Safety And Hazards

Malaoxon is toxic by ingestion . It is a cholinesterase inhibitor . Symptoms of exposure to this type of compound include cholinesterase inhibition, miosis, frontal headache, increased bronchial secretion, nausea, vomiting, sweating, abdominal cramps, diarrhea, lacrimation, increased salivation, bradycardia, cyanosis and muscular twitching of the eyelids, tongue, face and neck, possibly progressing to convulsions . When heated to decomposition, it emits toxic fumes of sulfur oxides and phosphorus oxides .

Future Directions

Malaoxon is expected to undergo hydrolysis in the environment . The half-lives for hydrolysis of malaoxon in sterile soil have been determined to be 7.5, 5.1, and 3.9 days at a pH of 6.2, 7.2, and 8.2, respectively .

properties

IUPAC Name

diethyl 2-dimethoxyphosphorylsulfanylbutanedioate
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InChI

InChI=1S/C10H19O7PS/c1-5-16-9(11)7-8(10(12)17-6-2)19-18(13,14-3)15-4/h8H,5-7H2,1-4H3
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InChI Key

WSORODGWGUUOBO-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)OC
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Molecular Formula

C10H19O7PS
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DSSTOX Substance ID

DTXSID9020790
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Molecular Weight

314.29 g/mol
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Physical Description

Malaoxon is a colorless viscous oily liquid with a weak unpleasant odor. (NTP, 1992), Colorless viscous liquid with a mild unpleasant odor; mp < 20 deg C; [CAMEO] Slightly yellow liquid; [MSDSonline]
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Boiling Point

237 °F at 0.0975 mmHg (NTP, 1992)
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Flash Point

greater than 212 °F (NTP, 1992)
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Solubility

5 to 10 mg/mL at 72 °F (NTP, 1992)
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Density

1.235 at 70 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

9.8e-06 mmHg at 68 °F ; 0.00032 mmHg at 122 °F (NTP, 1992), 0.0000098 [mmHg]
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Mechanism of Action

MALAOXON, ACTIVE ANTICHOLINESTERASE METABOLITE OF MALATHION ... HAS ALIESTERASES INHIBITING ACTIVITY., MOSQUITO CULEX TARSALIS SHOWS REMARKABLE MALATHION RESISTANCE ORIGINATING FROM (FRESNO, CA,) SO SPECIFIC THAT IT EXTENDS TO NO OTHER ORGANOPHOSPHATE CMPD EXCEPT MALAOXON., Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The characteristic pharmacological effects of the anti-ChE agents are due primarily to the prevention of hydrolysis of ACh by AChE at sites of cholinergic transmission. Transmitter thus accumulates, and the response to ACh that is liberated by cholinergic impulses or that is spontaneously released from the nerve ending is enhanced. With most of the organophosphorus agents ... virtually all the acute effects of moderate doses are attributable to this action. /Anticholinesterase agents/, For more Mechanism of Action (Complete) data for MALAOXON (12 total), please visit the HSDB record page.
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Impurities

Two organophosphorus impurities of technical malathion (insecticide), isomalathion and O,S,S,-trimethyl phosphorodithioate.
Record name MALAOXON
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Product Name

Malaoxon

CAS RN

1634-78-2
Record name MALAOXON
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Record name 1,4-diethyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate
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Melting Point

less than 68 °F (NTP, 1992)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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